Cas no 2138067-05-5 (rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide)
![rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138067-05-5x500.png)
rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide
- 2138067-05-5
- EN300-1167638
-
- Inchi: 1S/C17H17F2N3O4S/c18-15-6-1-11(9-16(15)19)14-7-8-20-10-17(14)21-27(25,26)13-4-2-12(3-5-13)22(23)24/h1-6,9,14,17,20-21H,7-8,10H2/t14-,17-/m1/s1
- InChI Key: PMFLPMAUCVSVRQ-RHSMWYFYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N[C@@H]1CNCC[C@@H]1C1C=CC(=C(C=1)F)F)(=O)=O
Computed Properties
- Exact Mass: 397.09078353g/mol
- Monoisotopic Mass: 397.09078353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 112Ų
rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167638-0.25g |
2138067-05-5 | 0.25g |
$1447.0 | 2023-06-08 | |||
Enamine | EN300-1167638-1.0g |
2138067-05-5 | 1g |
$1572.0 | 2023-06-08 | |||
Enamine | EN300-1167638-2.5g |
2138067-05-5 | 2.5g |
$3080.0 | 2023-06-08 | |||
Enamine | EN300-1167638-5000mg |
2138067-05-5 | 5000mg |
$4557.0 | 2023-10-03 | |||
Enamine | EN300-1167638-10.0g |
2138067-05-5 | 10g |
$6758.0 | 2023-06-08 | |||
Enamine | EN300-1167638-0.05g |
2138067-05-5 | 0.05g |
$1320.0 | 2023-06-08 | |||
Enamine | EN300-1167638-50mg |
2138067-05-5 | 50mg |
$1320.0 | 2023-10-03 | |||
Enamine | EN300-1167638-5.0g |
2138067-05-5 | 5g |
$4557.0 | 2023-06-08 | |||
Enamine | EN300-1167638-0.5g |
2138067-05-5 | 0.5g |
$1509.0 | 2023-06-08 | |||
Enamine | EN300-1167638-0.1g |
2138067-05-5 | 0.1g |
$1384.0 | 2023-06-08 |
rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide Related Literature
-
1. Book reviews
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide
Research Brief on rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide (CAS: 2138067-05-5)
Recent studies on the compound rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide (CAS: 2138067-05-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and promising pharmacological properties, particularly in targeting central nervous system (CNS) disorders and inflammatory diseases.
The compound's mechanism of action involves the modulation of specific neurotransmitter receptors and enzymes, which play critical roles in neuronal signaling and inflammation. Recent in vitro and in vivo studies have demonstrated its high affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuroprotection and pain management. Additionally, its nitrobenzene sulfonamide moiety contributes to its ability to inhibit key inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
One of the most significant findings from recent research is the compound's ability to cross the blood-brain barrier (BBB) efficiently, a critical factor for CNS-targeted therapeutics. Pharmacokinetic studies have shown favorable absorption and distribution profiles, with minimal off-target effects. These properties underscore its potential as a lead compound for further drug development.
Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing potential toxicity. Current research efforts are focused on structural modifications to enhance its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore its full potential in preclinical models.
In conclusion, rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide represents a promising candidate for future drug development. Its dual action on neuronal and inflammatory targets positions it as a versatile therapeutic agent, warranting further investigation in clinical settings.
2138067-05-5 (rac-N-[(3R,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-4-nitrobenzene-1-sulfonamide) Related Products
- 1181667-26-4(4-{N-(2-methylphenyl)methylacetamido}butanoic acid)
- 117169-32-1(Cyclohexanecarboxylicacid, 1-fluoro-, methyl ester)
- 2098034-95-6(6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1339202-50-4(2-hydroxy-2-(pyrazin-2-yl)propanoic acid)
- 2228148-13-6(2-methoxy-2-1-(thian-3-yl)cyclopropylacetic acid)
- 1823184-33-3(4-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1353980-50-3(4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride)
- 2229483-22-9(2-amino-3-(4-nitro-1H-pyrazol-3-yl)propan-1-ol)
- 2411257-71-9(1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride)
- 2445749-42-6((8R)-8-hydroxy-2-methyl-2H,3H,4H,6H,7H,8H-pyrrolo2,1-c1,2,4triazine-3,4-dione)




